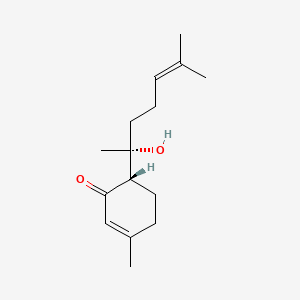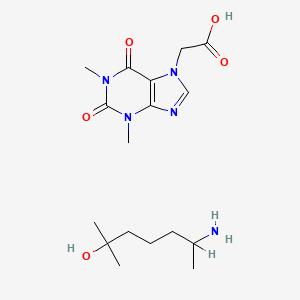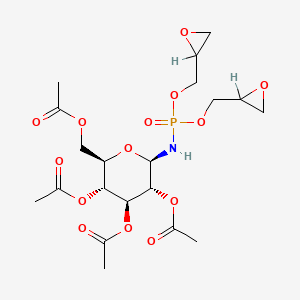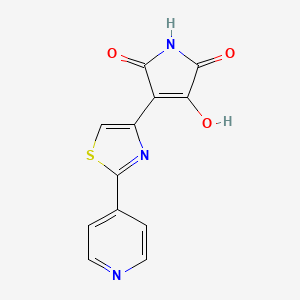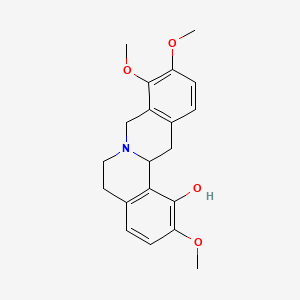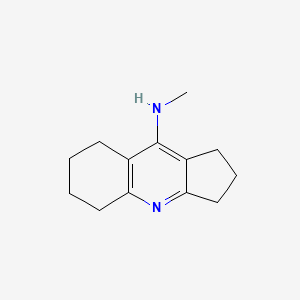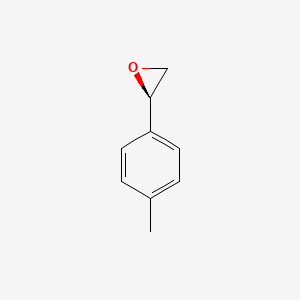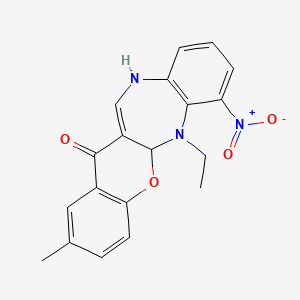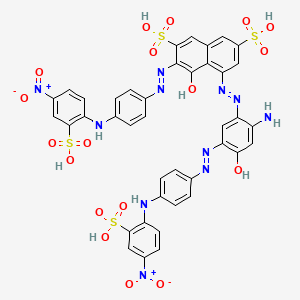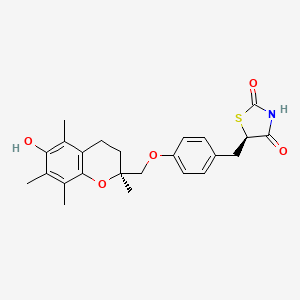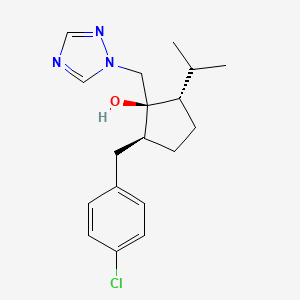
6-Methyleneoxymorphone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyleneoxymorphone is a synthetic opioid derivative, structurally related to oxymorphone. It is characterized by the presence of a methylene group at the 6-position of the morphinan skeleton. This compound is known for its potent analgesic properties and is primarily used in scientific research to explore opioid receptor interactions and pain management mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyleneoxymorphone typically involves the modification of oxymorphoneThe process often starts with oxymorphone as the precursor, followed by specific reagents and catalysts to achieve the desired structural modification .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of advanced catalytic systems to facilitate the methylene group introduction .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methyleneoxymorphone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the morphinan skeleton.
Reduction: Used to alter the oxidation state of specific atoms within the compound.
Substitution: Involves replacing one functional group with another, often to explore different pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are typical reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
6-Methyleneoxymorphone has a wide range of applications in scientific research:
Chemistry: Used to study the structural and functional modifications of opioid compounds.
Biology: Helps in understanding the interaction of opioids with biological receptors.
Medicine: Explored for its potential in pain management and as a model compound for developing new analgesics.
Industry: Utilized in the development of new synthetic pathways and production methods for opioid derivatives.
Wirkmechanismus
6-Methyleneoxymorphone exerts its effects primarily through interaction with the opioid mu-receptor. These receptors are distributed in various regions of the brain, including the amygdala, hypothalamus, and thalamus. The binding of this compound to these receptors alters pain perception and produces analgesic effects. The compound’s mechanism involves modulation of neurotransmitter release and inhibition of pain signal transmission .
Vergleich Mit ähnlichen Verbindungen
Oxymorphone: A closely related opioid with similar analgesic properties but lacks the methylene group at the 6-position.
Morphine: Another opioid with a different structural configuration and pharmacological profile.
N-Phenethylnoroxymorphone: A derivative with enhanced receptor affinity and potency compared to oxymorphone.
Uniqueness: 6-Methyleneoxymorphone is unique due to the presence of the methylene group, which significantly influences its binding affinity and pharmacological effects. This structural modification enhances its potency and selectivity for opioid receptors, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
63251-69-4 |
|---|---|
Molekularformel |
C18H21NO3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
(4R,4aS,7aS,12bS)-3-methyl-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C18H21NO3/c1-10-5-6-18(21)13-9-11-3-4-12(20)15-14(11)17(18,16(10)22-15)7-8-19(13)2/h3-4,13,16,20-21H,1,5-9H2,2H3/t13-,16+,17+,18-/m1/s1 |
InChI-Schlüssel |
BDDVLTQPEDUEFT-XFKAJCMBSA-N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4C(=C)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
Kanonische SMILES |
CN1CCC23C4C(=C)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


